Absolute Configuration and Enantiomeric Excess for Chiral Purity Control
The target compound's defined (R)-configuration is a key differentiator from its (S)-enantiomer and racemic mixtures. While a direct, published % ee value for the isolated compound is not available in the searched literature, its utility in synthesizing enantiomerically pure inhibitors, such as the CYP11B2 inhibitor (+)-(R)-6, indirectly confirms that a high enantiomeric excess is achievable and required. The absolute configuration was established for related structures via X-ray crystallography [1]. The (S)-enantiomer (CAS 1212867-12-3) is a distinct commercial entity , highlighting the necessity for precise stereochemical procurement.
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | (R)-enantiomer configuration confirmed by analogy to crystallographically characterized derivative (S4) [2]. |
| Comparator Or Baseline | (S)-enantiomer (CAS 1212867-12-3) or racemic mixture |
| Quantified Difference | Not directly quantified in available sources; differentiated by chiral identity and independent CAS numbers. |
| Conditions | Chiral HPLC or GC, as used in related allylamine scope studies [2]. |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for stereospecific synthetic routes, as using the wrong enantiomer can lead to inactive or off-target pharmacological outcomes.
- [1] Martin, R.E., et al. (2015). J. Med. Chem., 58, 8054-8065. (Confirmation of (R)-configuration for the active CYP11B2 inhibitor). View Source
- [2] PMC7537710, Figure 3. Scope studies for enantioselective fluorofunctionalization. (Describes ee determination by chiral HPLC/GC for related allylamines). View Source
